Ethyl 3-amino-4,4,4-trifluorobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C6H10F3NO2 It is characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to the terminal carbon of the butyrate chain
Mechanism of Action
Target of Action
Ethyl 3-amino-4,4,4-trifluorobutyrate is an important active intermediate in the synthesis of various compounds, particularly those with trifluoromethyl substituted heterocyclic structures . It is used in the synthesis of pesticides, medicines, and other industrial chemicals . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Ethyl 4,4,4-trifluoroacetoacetate.
Reagent: Ammonia or an appropriate amine.
Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from 0°C to room temperature.
Product Isolation: The product is isolated by standard techniques such as solvent evaporation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification steps are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amines.
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-amino-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Ethyl 3-amino-4,4,4-trifluorobutyrate can be compared with other fluorinated amino esters, such as:
Ethyl 3-amino-3,3,3-trifluoropropionate: Lacks the additional carbon in the butyrate chain.
Ethyl 3-amino-2,2,2-trifluoroacetate: Has a shorter carbon chain and different reactivity.
Ethyl 3-amino-4,4,4-trifluorobutanoate: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOZZWGWBBRRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378981 |
Source
|
Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170804-18-9 |
Source
|
Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-4,4,4-trifluorobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.